4-Acryloyloxybenzoic acid
CAS No.: 41514-45-8
Cat. No.: VC1876813
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41514-45-8 |
|---|---|
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-prop-2-enoyloxybenzoic acid |
| Standard InChI | InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13) |
| Standard InChI Key | RZZZQPNSNIVWAU-UHFFFAOYSA-N |
| SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)O |
Introduction
Physical and Chemical Properties
4-Acryloyloxybenzoic acid typically appears as a white to yellowish solid at room temperature, similar to many of its structural analogues . The physical properties of the compound are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Acryloyloxybenzoic Acid
The compound exhibits typical acidic properties attributed to its carboxylic acid group, with behavior consistent with other benzoic acid derivatives . The presence of the acryloyloxy group introduces additional reactivity, particularly in polymerization reactions, where the carbon-carbon double bond can participate in radical or other addition polymerization processes.
Synthesis Methods
The synthesis of 4-acryloyloxybenzoic acid has been documented in several research studies. One common method involves the esterification of 4-hydroxybenzoic acid with acrylic acid or its derivatives under acidic conditions.
Standard Synthesis Procedure
A typical synthesis procedure for 4-acryloyloxybenzoic acid, adapted from related compounds, involves the following steps:
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4-Hydroxybenzoic acid is reacted with acrylic acid in the presence of an acid catalyst (commonly p-toluenesulfonic acid)
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A polymerization inhibitor such as hydroquinone is added to prevent premature polymerization of the acrylate functionality
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The reaction is conducted in an appropriate solvent (often chloroform or benzene) using a Dean-Stark apparatus to remove water formed during the esterification
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After completion, the product is isolated through recrystallization, typically from isopropanol or similar solvents
Applications in Material Science
4-Acryloyloxybenzoic acid has found significant applications in polymer chemistry and materials science, particularly in the development of specialized polymers with unique properties.
Polymer Synthesis
The compound serves as an important monomer in the preparation of polymers with liquid crystalline properties. Research has demonstrated that polymers derived from phenyl and p-alkoxy-phenyl esters of p-acryloyloxy benzoic acid exhibit interesting anisotropic behavior when cooled from their melts or concentrated in solution .
Liquid Crystalline Materials
One of the most significant applications of 4-acryloyloxybenzoic acid is in the synthesis of liquid crystalline polymers. These materials display organized molecular arrangements between the crystalline and liquid states, offering unique optical and mechanical properties valuable for various applications.
Studies have shown that polymers prepared from p-acryloyloxy benzoic acid and its derivatives form non-crystalline structures with specific molecular dimensions. These polymer molecules typically arrange as cylinders of 8–10 nm length and 2.5-3.9 nm diameter, which pack closely to form an anisotropic state .
Cross-linking Agents
The compound and its derivatives have been utilized in the preparation of various cross-linking agents. For example, p-acryloyloxybenzoyl chloride (ABC), derived from p-acryloyloxybenzoic acid, has been used to create novel diacrylate compounds through condensation reactions with compounds like ethylenediamine .
Research Findings and Molecular Behavior
Polymer Structure and Properties
Research investigations into polymers derived from 4-acryloyloxybenzoic acid have revealed several interesting structural characteristics. X-ray scattering studies have shown that these polymers typically form non-crystalline structures with diffuse reflections related to their molecular dimensions .
The polymers exhibit what has been described as a Schlieren texture in their anisotropic state. Gel permeation chromatography (GPC) analysis in sym-trichloro benzene has demonstrated that these polymers have a broad distribution of molecular dimensions, with the number average molecular dimension corresponding to measurements taken in bulk .
Molecular Organization
The molecular organization of polymers derived from 4-acryloyloxybenzoic acid is particularly noteworthy. The polymer molecules form cylindrical structures that organize through close packing to create the anisotropic state. These polymer molecule cylinders are composed of aperiodic helices, which leads to a nematic state that becomes glassy upon cooling without forming crystalline polymer structures .
Derivatives and Related Compounds
While this review focuses specifically on 4-acryloyloxybenzoic acid, it is worth noting that several structurally related compounds have been developed for specific applications, as shown in Table 2.
Table 2: Derivatives of 4-Acryloyloxybenzoic Acid
These derivatives typically share the fundamental reactive properties of 4-acryloyloxybenzoic acid but offer modified physical characteristics and polymerization behavior based on their structural variations.
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